Scaffold-Class Distinction from Pyrazolopyridine-Dione NOX Inhibitors (Setanaxib/GKT137831)
The target compound belongs to the quinazolinone scaffold class of NOX inhibitors, which is structurally and pharmacophorically distinct from the pyrazolopyridine-dione class represented by setanaxib (GKT137831, CAS 1218942-37-0). Setanaxib has been characterized as a dual NOX1/NOX4 inhibitor with Ki values of 110 nM and 140 nM, respectively, and 15-fold selectivity over NOX2 [1]. The quinazolinone scaffold, as disclosed in Emory University patents, has been developed to address different NOX isoform selectivity profiles and may offer orthogonal binding modes to the NADPH oxidase active site compared to pyrazolopyridine-diones [2]. Importantly, no direct head-to-head comparison data between these two scaffold classes under identical assay conditions has been published.
| Evidence Dimension | Chemotype / pharmacophore scaffold class |
|---|---|
| Target Compound Data | Quinazolinone core with 2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl scaffold and propanamide side chain |
| Comparator Or Baseline | Setanaxib (GKT137831): pyrazolo(4,3-c)pyridine-3,6(2H,5H)-dione core; Ki (NOX1) = 110 nM, Ki (NOX4) = 140 nM, ~15-fold selectivity over NOX2 |
| Quantified Difference | Scaffold-level chemotype difference; no cross-scaffold potency data available for the target compound |
| Conditions | Setanaxib Ki values from recombinant NOX enzyme assays (IUPHAR/BPS Guide to Pharmacology) |
Why This Matters
If a research program requires a quinazolinone-based NOX inhibitor rather than a pyrazolopyridine-dione chemotype—for reasons of intellectual property positioning, isoform selectivity profiling, or structure-activity relationship studies—this compound provides a distinct chemical starting point, though procurement decisions must account for the absence of published target-specific potency data.
- [1] IUPHAR/BPS Guide to Pharmacology. Setanaxib (GKT137831) Ligand Page. Ki (NOX1) = 110 nM, Ki (NOX4) = 140 nM, 15-fold selectivity over NOX2. View Source
- [2] Emory University & Medical College of Wisconsin. Quinazoline Derivatives, Pharmaceutical Compositions, and Therapeutic Uses Related to Nox Inhibition. US 2024/0208944 A1, June 27, 2024. Discloses quinazolinone derivatives as NOX inhibitors with distinct selectivity profiles. View Source
